Psem 89S (tfa)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

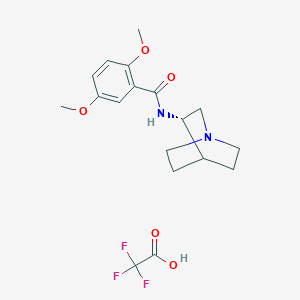

PSEM 89S, also known as N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,5-dimethoxybenzamide trifluoroacetate, is a chimeric ion channel agonist. It is primarily used in scientific research to activate specific ion channels in neurons. This compound is brain-penetrant and has been shown to activate cortical neurons expressing specific chimeric ion channels, while inhibiting the activity of others .

Wirkmechanismus

Target of Action

Psem 89S (tfa) primarily targets the PSAM L141F-GlyR and PSAM L141F,Y115F-5-HT3 chimeric ion channels . These ion channels play a crucial role in the transmission of signals in neurons .

Mode of Action

Psem 89S (tfa) acts as a selective agonist for these chimeric ion channels . It activates cortical neurons expressing PSAM L141F,Y115F-5-HT3 chimeric ion channels and inhibits the activity of neurons expressing PSAM L141F-GlyR .

Biochemical Pathways

The activation of these chimeric ion channels by Psem 89S (tfa) affects the neuronal signaling pathways

Pharmacokinetics

It is known that psem 89s (tfa) is brain penetrant , indicating that it can cross the blood-brain barrier and exert its effects directly on the brain neurons .

Result of Action

The activation of the PSAM L141F,Y115F-5-HT3 chimeric ion channels by Psem 89S (tfa) leads to the activation of cortical neurons . Conversely, the inhibition of neurons expressing PSAM L141F-GlyR results in the silencing of hypothalamic AGRP neurons . This silencing leads to the suppression of feeding in mice .

Biochemische Analyse

Biochemical Properties

Psem 89S (tfa) is a PSAM L141F-GlyR and PSAM L141F,Y115F-5-HT3 chimeric ion channel agonist . It interacts with these ion channels, activating cortical neurons expressing PSAM L141F,Y115F-5-HT3 and inhibiting neurons expressing PSAM L141F-GlyR .

Cellular Effects

Psem 89S (tfa) has been shown to have significant effects on various types of cells and cellular processes . For instance, it activates cortical neurons expressing PSAM L141F,Y115F-5-HT3 chimeric ion channels and inhibits activity of neurons expressing PSAM L141F-GlyR . It also silences hypothalamic AGRP neurons transfected with PSAM L141F-GlyR chimeric ion channels in mice in vivo, leading to suppression of feeding .

Molecular Mechanism

The molecular mechanism of Psem 89S (tfa) involves its interaction with specific ion channels . It acts as an agonist for PSAM L141F-GlyR and PSAM L141F,Y115F-5-HT3 chimeric ion channels, leading to the activation or inhibition of certain neurons .

Dosage Effects in Animal Models

In animal models, Psem 89S (tfa) has been shown to strongly reduce photostimulation-evoked feeding in mice expressing PSAM L141F,Y115F-GlyR

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PSEM 89S involves the reaction of 2,5-dimethoxybenzoic acid with 1-azabicyclo[2.2.2]octane-3-amine under specific conditions to form the desired benzamide. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the amide bond. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of PSEM 89S follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet research-grade standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: PSEM 89S durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können PSEM 89S in seine reduzierten Formen umwandeln.

Substitution: Die Benzamidgruppe in PSEM 89S kann Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation entsprechende Chinone liefern, während Reduktion Amine oder Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

PSEM 89S hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Ionenkanalfunktion und -modulation verwendet.

Biologie: Hilft beim Verständnis der neuronalen Aktivität und Signalwege.

Medizin: Potenzielle Anwendungen bei der Entwicklung von Behandlungen für neurologische Erkrankungen.

Industrie: Wird bei der Entwicklung neuer chemischer Einheiten und der Arzneimittelforschung eingesetzt.

5. Wirkmechanismus

PSEM 89S wirkt als Agonist für chimäre Ionenkanäle, insbesondere solche, die aus der Ligandenbindungsdomäne von nikotinischen Acetylcholinrezeptoren bestehen, die mit der Ionenporendomäne von Glycin- oder Serotoninrezeptoren verschmolzen sind. Es aktiviert kortikale Neuronen, die diese chimären Ionenkanäle exprimieren, und hemmt die Aktivität von Neuronen, die andere chimäre Ionenkanäle exprimieren. Diese selektive Aktivierung und Hemmung hilft bei der Untersuchung spezifischer neuronaler Bahnen und Funktionen .

Vergleich Mit ähnlichen Verbindungen

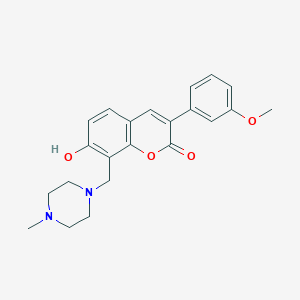

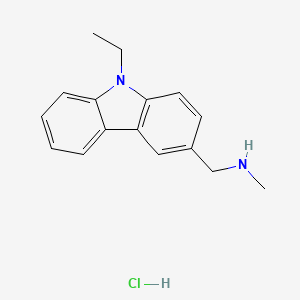

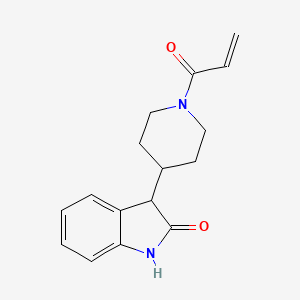

PSEM 89S ist einzigartig in seiner Fähigkeit, bestimmte chimäre Ionenkanäle selektiv zu aktivieren und zu hemmen. Ähnliche Verbindungen umfassen:

PSEM 308: Ein weiterer chimärischer Ionenkanalagonist mit ähnlichen Eigenschaften, aber unterschiedlicher Selektivität.

uPSEM 792: Eine Variante mit höherer Potenz und Selektivität für bestimmte Ionenkanäle.

PSEM 89S zeichnet sich durch seine spezifische Selektivität und hirndurchlässigen Eigenschaften aus, was es zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung macht .

Eigenschaften

IUPAC Name |

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-2,5-dimethoxybenzamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3.C2HF3O2/c1-20-12-3-4-15(21-2)13(9-12)16(19)17-14-10-18-7-5-11(14)6-8-18;3-2(4,5)1(6)7/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,17,19);(H,6,7)/t14-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKCNNXBIUCCJJ-PFEQFJNWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2CN3CCC2CC3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C(=O)N[C@@H]2CN3CCC2CC3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683580.png)

![tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2683591.png)

![4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2683592.png)

![N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2683596.png)

![5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine](/img/structure/B2683598.png)

![N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2683600.png)